(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID
Description
(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound characterized by multiple functional groups, including hydroxyl, oxo, and amino groups
Properties
IUPAC Name |
(E)-4-[4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8/c29-23(13-15-25(31)32)27-17-1-5-19(6-2-17)35-21-9-11-22(12-10-21)36-20-7-3-18(4-8-20)28-24(30)14-16-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMHMJDSXQKRO-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional group modifications:
Final assembly: The final step involves the coupling of intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of additional oxo groups, while reduction of the oxo groups results in the formation of hydroxyl groups.
Scientific Research Applications
(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Methyl 4-aminobenzoate: This compound has a similar aromatic structure with an amino group.
Uniqueness
(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID is unique due to its combination of multiple functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
